1-(4-Tert-butylphenyl)propan-1-amine

Description

The exact mass of the compound 1-(4-Tert-butylphenyl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Tert-butylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

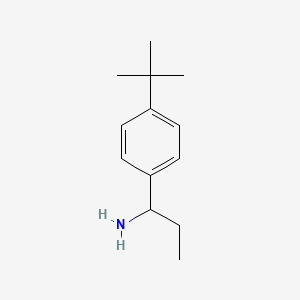

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEFZEYKCJPZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599098 | |

| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-86-2 | |

| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886496-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Structure and Characterization of 1-(4-tert-butylphenyl)propan-1-amine

Abstract: This technical guide provides an in-depth exploration of 1-(4-tert-butylphenyl)propan-1-amine, a substituted phenethylamine with significant potential as a chemical intermediate and a scaffold for drug discovery. This document details its molecular structure, physicochemical properties, a plausible synthetic route via reductive amination, and a comprehensive multi-technique approach for its analytical characterization. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in fine chemical synthesis and medicinal chemistry.

Introduction and Scientific Context

1-(4-tert-butylphenyl)propan-1-amine belongs to the broad class of phenethylamines, a structural motif present in a vast array of biologically active compounds. Its unique structure, featuring a chiral center adjacent to a sterically hindered tert-butyl substituted phenyl ring, makes it a valuable building block in synthetic chemistry. While this specific molecule is not extensively documented in public literature, its precursors and analogs have established roles. For instance, the related ketone, 1-(4-tert-butylphenyl)propan-2-one, is a key intermediate in the synthesis of Fenpropimorph, a widely used agricultural fungicide[1]. Furthermore, structurally similar phenethylamines are known to interact with various biological targets, including monoamine transporters and receptors, highlighting the potential of this compound as a scaffold for developing novel therapeutic agents[2].

This guide provides the foundational chemical knowledge required to synthesize, purify, and unambiguously identify 1-(4-tert-butylphenyl)propan-1-amine, thereby enabling its exploration in various research and development applications.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a molecule begins with a thorough understanding of its core structure and associated properties.

IUPAC Name: 1-(4-tert-butylphenyl)propan-1-amine Molecular Formula: C₁₃H₂₁N Molecular Weight: 191.32 g/mol [3]

The structure consists of a propane backbone with a primary amine at the C1 position. This C1 carbon is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-(4-tert-butylphenyl)propan-1-amine. The C1 carbon is also attached to a phenyl ring, which is substituted at the para (4-position) with a bulky tert-butyl group. This substitution pattern significantly influences the molecule's lipophilicity and its potential interactions with biological macromolecules.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Monoisotopic Mass | 191.1674 Da | PubChem |

| XlogP (Predicted) | 3.4 | PubChem |

| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |

| Hydrogen Bond Acceptors | 1 (from -NH₂) | Computed |

| Rotatable Bonds | 3 | Computed |

| Predicted Collision Cross Section ([M+H]⁺) | 146.7 Ų | PubChem |

Synthesis and Purification Workflow

A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research. While specific literature for this compound is scarce, a highly effective and logical approach is the reductive amination of the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. This method is a cornerstone of amine synthesis due to its versatility and generally high yields.

Rationale for Method Selection: Reductive amination involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. Using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is effective. NaBH₃CN is often preferred as it is selective for the protonated imine over the ketone, minimizing side reactions. Titanium(IV) isopropoxide can be used as a Lewis acid and dehydrating agent to facilitate imine formation.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) in anhydrous methanol (MeOH, 0.2 M), add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Reaction Execution: Stir the mixture at room temperature under an inert nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully add 1 M aqueous HCl to quench the reaction and decompose the excess reducing agent (Caution: HCN gas may evolve). Basify the solution to a pH > 12 with 2 M aqueous NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The choice of solvent is critical; DCM is often effective for amines.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) as the eluent.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following sections detail the expected analytical data for 1-(4-tert-butylphenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The chiral nature of the molecule will render the two protons on the C2 methylene group diastereotopic, meaning they will appear as distinct signals, likely a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The number of signals will confirm the molecular symmetry.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20-7.40 | m | 4H | Ar-H |

| Benzylic | ~3.80 | t | 1H | H -C1(N) |

| Amine | ~1.50 | br s | 2H | NH ₂ |

| Methylene | ~1.65 | m | 2H | H ₂-C2 |

| tert-Butyl | 1.31 | s | 9H | C(CH ₃)₃ |

| Methyl | 0.88 | t | 3H | CH ₃-C3 |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Aromatic | ~149 | C -tBu | ||

| Aromatic | ~142 | C -C1(N) | ||

| Aromatic | ~126 | Ar-C H | ||

| Aromatic | ~125 | Ar-C H | ||

| Benzylic | ~58 | C 1-N | ||

| tert-Butyl | 34.4 | C (CH₃)₃ | ||

| tert-Butyl | 31.4 | C(C H₃)₃ | ||

| Methylene | ~30 | C 2 | ||

| Methyl | ~11 | C 3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

-

Expected [M+H]⁺: 192.17468 m/z

-

Key Fragmentation: The most likely fragmentation pathway is the benzylic cleavage, resulting in the loss of the ethyl group to form a stable benzylic iminium ion.

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Primary fragmentation of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, 1-(4-tert-butylphenyl)propan-1-amine will exhibit several characteristic bands.

-

N-H Stretching: Primary amines show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[4][5] This is a key diagnostic feature that distinguishes them from secondary amines (one band) and tertiary amines (no bands).[4]

-

N-H Bending: A medium to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[4]

-

C-N Stretching: A band corresponding to the C-N stretch is expected in the 1250–1020 cm⁻¹ range for aliphatic amines.[4]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| Alkane C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | C=C Stretch | 1600 & 1475 | Medium-Weak |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |

Potential Applications in Research and Development

The structure of 1-(4-tert-butylphenyl)propan-1-amine makes it a compound of interest for several fields:

-

Agrochemical Synthesis: Given that its structural isomer's precursor is used to create the fungicide Fenpropimorph, this amine could serve as a starting material or library compound for the discovery of new agrochemicals with potentially different biological activity profiles[1].

-

Medicinal Chemistry: As a substituted phenethylamine, it is a viable scaffold for drug discovery. The tert-butyl group can serve as a lipophilic anchor, potentially enhancing binding to protein targets or improving pharmacokinetic properties. Analogs with different substitution patterns have shown activity as serotonin 5-HT2A receptor agonists, suggesting that this compound could be explored for its effects on the central nervous system[2][6].

-

Material Science: Primary amines are often used as curing agents for epoxies or as building blocks for polymers and other advanced materials.

Safety, Handling, and Storage

As the toxicological properties of 1-(4-tert-butylphenyl)propan-1-amine have not been thoroughly investigated, it must be handled with appropriate care, assuming it is hazardous.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[8][9].

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

1-(4-tert-butylphenyl)propan-1-amine is a chiral primary amine with a well-defined molecular structure that can be reliably synthesized and characterized. Its identity can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The presence of the bulky tert-butyl group and its phenethylamine core makes it a promising candidate for further investigation in agrochemical research, medicinal chemistry, and materials science. This guide provides the essential technical framework to empower scientists to utilize this compound effectively and safely in their research endeavors.

References

-

PubChem. 1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (1S)-1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Supplementary Information for an unspecified article. [Link]

-

Deepa Fine Chem. (2020). Safety data sheet: 4-tert-butylphenol. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. 1-(4-tert-Butylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Vital Role of 1-(4-tert-butylphenyl)propan-2-one in Modern Agrochemicals. [Link]

-

Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 250mg. [Link]

-

PubChem. 2-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl-. [Link]

-

SIELC. 1-(4-tert-Butylphenyl)-3-(4- methoxyphenyl)propane-1,3- dione. [Link]

-

NIST. 4-Tert-butylphenyl propargyl ether. NIST Chemistry WebBook. [Link]

-

Pearson. The mass spectrum of tert-butylamine. [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-isobutylamphetamine. [Link]

-

Organic Syntheses. (2019). Preparation of Enantioenriched Homoallylic Primary Amines. [Link]

-

NIST. Benzenepropanamine. NIST Chemistry WebBook. [Link]

-

MassBank. 3-(4-TERT-BUTYLPHENYL)PROPANAL; EI-B; MS. [Link]

-

Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 1g. [Link]

- Google Patents. (2010). Propanal Production Methods.

-

Wikipedia. 2,5-Dimethoxy-4-sec-butylamphetamine. [Link]

-

The Good Scents Company. para-tert-butyl acetophenone. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dimethoxy-4-isobutylamphetamine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,5-Dimethoxy-4-sec-butylamphetamine - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(4-Tert-butylphenyl)propan-1-amine (CAS 886496-86-2): Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)propan-1-amine (CAS Number 886496-86-2), a substituted phenethylamine derivative. Due to the limited availability of direct literature on this specific molecule, this document serves as a predictive and methodological guide based on established chemical principles and data from structurally related compounds. It is designed to empower researchers and drug development professionals with a robust framework for the synthesis, characterization, and exploration of the potential therapeutic applications of this compound. The guide details a proposed synthetic route via reductive amination, outlines expected analytical characterization data, and discusses potential avenues for investigation in medicinal chemistry, drawing parallels with other biologically active phenethylamines.

Introduction and Chemical Identity

1-(4-Tert-butylphenyl)propan-1-amine is a primary amine belonging to the broad class of substituted phenethylamines. Its chemical structure is characterized by a propyl amine chain attached to a phenyl ring, which is further substituted with a bulky tert-butyl group at the para position. The presence of a chiral center at the alpha-carbon of the ethylamine backbone suggests that this compound exists as a pair of enantiomers, (R)- and (S)-1-(4-tert-butylphenyl)propan-1-amine.

The structural features of this molecule, particularly the bulky tert-butyl group, are of significant interest in medicinal chemistry. This group can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and selectivity. While specific biological activities for this compound are not yet documented in peer-reviewed literature, its structural similarity to known psychoactive substances, anorectics, and other therapeutic agents makes it a compelling target for further investigation.[1][2]

Table 1: Chemical and Physical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 886496-86-2 | Internal Database |

| Molecular Formula | C₁₃H₂₁N | PubChem |

| Molecular Weight | 191.31 g/mol | PubChem |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-amine | IUPAC Nomenclature |

| Appearance | Colorless to pale yellow oil or low melting solid (Predicted) | General knowledge of similar amines |

| Boiling Point | >250 °C (Predicted) | Estimation based on similar structures |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water (Predicted) | General knowledge of similar amines |

| Chirality | Yes, at the α-carbon | Structural Analysis |

Proposed Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of primary amines from ketones is reductive amination.[3][4][5][6][7] This approach is proposed for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine, starting from the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. The overall synthetic strategy involves two key steps: the formation of an imine intermediate followed by its reduction to the desired primary amine.

Caption: Proposed synthetic workflow for 1-(4-tert-butylphenyl)propan-1-amine.

Experimental Protocol: One-Pot Reductive Amination

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

-

1-(4-tert-butylphenyl)propan-1-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-tert-butylphenyl)propan-1-one (1 equivalent) in anhydrous methanol.

-

Imine Formation: Add ammonium acetate (5-10 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

-

Stir for 30 minutes.

-

Basify the solution with 2M NaOH until pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 1-(4-tert-butylphenyl)propan-1-amine.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 1-(4-tert-butylphenyl)propan-1-amine.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | * δ 7.2-7.4 ppm (m, 4H): Aromatic protons. * δ 3.5-3.8 ppm (t, 1H): Proton on the chiral carbon (α-carbon). * δ 1.5-1.8 ppm (m, 2H): Methylene protons of the propyl group. * δ 1.3 ppm (s, 9H): Protons of the tert-butyl group. * δ 0.8-1.0 ppm (t, 3H): Methyl protons of the propyl group. * δ 1.0-2.0 ppm (br s, 2H): Amine protons (exchangeable with D₂O).[8][9][10] |

| ¹³C NMR | * δ 148-152 ppm: Quaternary aromatic carbon attached to the tert-butyl group. * δ 125-128 ppm: Aromatic CH carbons. * δ 50-55 ppm: Chiral carbon (α-carbon). * δ 34-36 ppm: Quaternary carbon of the tert-butyl group. * δ 31-33 ppm: Methyl carbons of the tert-butyl group. * δ 25-30 ppm: Methylene carbon of the propyl group. * δ 10-14 ppm: Methyl carbon of the propyl group. |

| FTIR (neat) | * 3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.[8][11][12][13][14][15] * 2850-3000 cm⁻¹: C-H stretching of alkyl groups. * 1600-1620 cm⁻¹: N-H bending (scissoring) of the primary amine.[14] * 1450-1500 cm⁻¹: Aromatic C=C stretching. * 800-850 cm⁻¹: Para-disubstituted benzene C-H out-of-plane bending. |

| Mass Spec (EI) | * m/z 191: Molecular ion (M⁺). * m/z 176: [M-CH₃]⁺ (loss of a methyl group from the tert-butyl). * m/z 162: [M-C₂H₅]⁺ (α-cleavage, loss of an ethyl group).[16] * m/z 134: [M-C₄H₉]⁺ (loss of the tert-butyl group). |

| Mass Spec (ESI) | * m/z 192: [M+H]⁺ (protonated molecule).[17] |

Chiral Separation

Given the presence of a stereocenter, the separation of the (R)- and (S)-enantiomers is crucial for any pharmacological evaluation, as enantiomers can exhibit different biological activities and toxicities. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the recommended techniques.[18][19][20][21][22]

Caption: Workflow for the chiral separation of enantiomers.

A typical starting point for method development would involve screening various polysaccharide-based or cyclofructan-based CSPs with mobile phases consisting of heptane/alcohol or acetonitrile/alcohol mixtures, often with acidic or basic additives to improve peak shape.[22]

Potential Applications and Areas for Future Research

The bulky 4-tert-butyl substitution on the phenyl ring is a key structural motif that can significantly modulate the pharmacological profile of the phenethylamine scaffold. This substitution can increase lipophilicity, potentially enhancing blood-brain barrier penetration, and may also influence metabolic stability by sterically hindering enzymatic degradation.

Central Nervous System (CNS) Applications

Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine transporters and receptors.[1] The structural similarity of 1-(4-tert-butylphenyl)propan-1-amine to amphetamine and its analogues suggests potential activity as a CNS stimulant, anorectic, or entactogen. However, the bulky tert-butyl group may confer selectivity for specific receptor subtypes or transporters, potentially leading to a novel pharmacological profile with therapeutic benefits.[23]

Anti-inflammatory and Neurological Disorders

Recent research has highlighted the anti-inflammatory properties of some substituted phenethylamines, mediated through serotonin 5-HT2A receptor agonism.[24] This opens up the possibility of investigating 1-(4-tert-butylphenyl)propan-1-amine and its enantiomers for the treatment of inflammatory and neurological disorders.

Microtubule Targeting Agents

Some phenethylamine derivatives have been identified as potential microtubule targeting agents, with implications for cancer and neurodegenerative disease research.[2][25] The interaction of this compound with tubulin polymerization could be a valuable area of investigation.

Conclusion

1-(4-Tert-butylphenyl)propan-1-amine represents an under-explored molecule with significant potential for novel discoveries in medicinal chemistry and drug development. This technical guide provides a foundational framework for its synthesis, characterization, and avenues for future research. The proposed methodologies are based on well-established chemical principles and offer a starting point for researchers to unlock the potential of this intriguing compound. Further studies are warranted to elucidate its precise physicochemical properties, pharmacological activities, and therapeutic potential.

References

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Organic Chemistry Portal. Synthesis of primary amines.

- BenchChem. A Comparative Guide: HPLC vs.

- PubMed Central (PMC).

- MDPI.

- Columnex LLC. Chiral HPLC and SFC Columns.

- Chemistry LibreTexts. Amine infrared spectra.

- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.

- Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

- Blogger. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.

- Fvs.com.py. Amphetamine Leuckart Synthesis.

- Illinois St

- MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.

- ResearchGate.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- Wikipedia. Formetorex.

- BenchChem. Minimizing fragmentation in mass spectrometry of phenethylamine compounds.

- Jack Westin. Synthesis of Amines - Organic Chemistry.

- Taylor & Francis Online. (2009, December 29). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID.

- UNODC. Recommended methods for testing amphetamine and methamphetamine.

- ResearchGate. (2025, August 7). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF.

- University of Calgary. Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Wikipedia. Substituted phenethylamine.

- PubMed Central (PMC). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.

- PubMed. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- PubMed Central (PMC).

- Wikipedia.

- ResearchGate.

- Wikipedia. 2C-T-33.

- PubMed Central (PMC). (2022, December 29).

- Organic Chemistry Portal.

- PubChem. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283.

- CymitQuimica. 1-(4-tert-Butylphenyl)propan-2-one.

- Organic Chemistry Portal.

- Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 250mg.

- Wikipedia. 2,5-Dimethoxy-4-sec-butylamphetamine.

- PubMed. Discovery of novel 1-(4-aminophenylacetyl)

- PubMed Central (PMC). Prodrugs for Amines.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jackwestin.com [jackwestin.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. mdpi.com [mdpi.com]

- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. columnex.com [columnex.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2C-T-33 - Wikipedia [en.wikipedia.org]

- 24. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

physical and chemical properties of 1-(4-Tert-butylphenyl)propan-1-amine

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Tert-butylphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(4-tert-butylphenyl)propan-1-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may be working with or considering the use of this compound. The guide covers nomenclature, structural characteristics, physicochemical properties, a proposed synthetic route, and predicted spectral data. The information herein is a synthesis of available data from chemical databases and scientific literature, supplemented with expert predictions based on established chemical principles.

Introduction

1-(4-Tert-butylphenyl)propan-1-amine is a primary amine featuring a chiral center and a substituted aromatic ring. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group can impart unique solubility and conformational properties, while the primary amine and benzylic position offer versatile handles for chemical modification. This guide aims to consolidate the currently available and predicted information to facilitate further research and application of this compound.

Nomenclature and Structure

-

IUPAC Name: 1-(4-tert-butylphenyl)propan-1-amine

-

Molecular Weight: 191.32 g/mol

-

Chemical Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(4-tert-butylphenyl)propan-1-amine is presented in Table 1. It is important to note that much of the following data is predicted and should be confirmed by experimental analysis.

Table 1: Physical and Chemical Properties of 1-(4-Tert-butylphenyl)propan-1-amine

| Property | Value | Source/Method |

| Physical State | Predicted to be a liquid at room temperature. | Based on similar structures. |

| Boiling Point | Predicted: 284.7 ± 9.0 °C | Prediction for the analogous 1-(4-butylphenyl)propan-1-amine.[3] |

| Melting Point | Not available. | N/A |

| Density | Predicted: 0.915 ± 0.06 g/cm³ | Prediction for the analogous 1-(4-butylphenyl)propan-1-amine.[3] |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General solubility trends for amines with significant hydrocarbon character. |

| pKa (of conjugate acid) | Predicted: ~9-10 | Based on typical pKa values for benzylic primary amines. |

| logP (Octanol-Water Partition Coefficient) | Predicted: 3.4 | PubChem[1] |

Solubility

The solubility of 1-(4-tert-butylphenyl)propan-1-amine is dictated by the interplay between the polar primary amine group and the large, nonpolar tert-butylphenylpropyl backbone. The amine group can participate in hydrogen bonding with protic solvents like water. However, the significant hydrocarbon character of the molecule is expected to limit its aqueous solubility. Conversely, it is predicted to be readily soluble in a range of organic solvents. As a basic amine, its solubility in aqueous solutions is expected to increase significantly at acidic pH due to the formation of the protonated ammonium salt.

Basicity and pKa

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering the molecule basic. The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity. For benzylic amines, the pKa is typically in the range of 9-10. The electron-donating nature of the alkyl groups and the phenyl ring is expected to result in a pKa within this range.

Chemical Properties and Reactivity

The chemical reactivity of 1-(4-tert-butylphenyl)propan-1-amine is primarily centered around the primary amine and the benzylic position.

-

Amine Reactions: The primary amine can undergo a variety of reactions typical for this functional group, including:

-

Salt formation: Reacts with acids to form ammonium salts.

-

Acylation: Reacts with acyl halides or anhydrides to form amides.

-

Alkylation: Can be alkylated to form secondary and tertiary amines.

-

Imine formation: Condenses with aldehydes and ketones to form imines.

-

Oxidation: Can be oxidized, though this can be complex and lead to a variety of products.[4]

-

-

Benzylic Reactivity: The carbon atom to which the amine and phenyl group are attached is a benzylic position. This position is activated towards certain reactions due to the ability of the benzene ring to stabilize intermediates such as carbocations or radicals through resonance.[5][6] Reactions at the benzylic position can include substitution and elimination reactions.[5]

Proposed Synthesis

A plausible synthetic route for 1-(4-tert-butylphenyl)propan-1-amine is via the reductive amination of 1-(4-tert-butylphenyl)propan-1-one. This method is analogous to the synthesis of similar 1-aryl-propan-1-amines.[7]

Diagram 1: Proposed Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine

Caption: A two-step, one-pot reductive amination pathway.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a Lewis acid catalyst like titanium(IV) isopropoxide. The reaction is stirred at room temperature or with gentle heating to drive the formation of the imine intermediate.

-

Reduction: Once imine formation is complete (as monitored by techniques like TLC or GC-MS), a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Work-up and Purification: The reaction is quenched, for example, by the addition of water. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-(4-tert-butylphenyl)propan-1-amine.

Predicted Spectral Data

¹H NMR Spectroscopy

-

δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the para-substituted benzene ring.

-

δ ~3.8-4.0 ppm (t, 1H): Methine proton at the benzylic position (CH-NH₂), coupled to the adjacent methylene protons.

-

δ ~1.6-1.8 ppm (m, 2H): Methylene protons of the propyl chain (-CH₂-CH₃).

-

δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.

-

δ ~1.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent. It will exchange with D₂O.

-

δ ~0.9 ppm (t, 3H): Methyl protons of the propyl chain (-CH₂-CH₃).

¹³C NMR Spectroscopy

-

δ ~149-151 ppm: Quaternary aromatic carbon attached to the tert-butyl group.

-

δ ~140-142 ppm: Quaternary aromatic carbon attached to the propan-1-amine group.

-

δ ~125-127 ppm: Aromatic CH carbons.

-

δ ~55-58 ppm: Benzylic carbon (CH-NH₂).

-

δ ~34-36 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~31-33 ppm: Methyl carbons of the tert-butyl group.

-

δ ~29-31 ppm: Methylene carbon of the propyl chain (-CH₂-CH₃).

-

δ ~10-12 ppm: Methyl carbon of the propyl chain (-CH₂-CH₃).

Infrared (IR) Spectroscopy

-

3300-3500 cm⁻¹ (two bands, medium): N-H stretching vibrations of the primary amine.[8]

-

2850-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1600 cm⁻¹ (weak to medium): N-H bending (scissoring) vibration of the primary amine.[8]

-

~1450-1600 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

-

~1000-1200 cm⁻¹ (medium): C-N stretching vibration.[8]

-

~830 cm⁻¹ (strong): Out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry

-

Molecular Ion (M⁺): m/z = 191.

-

Major Fragmentation Pathways:

-

Benzylic cleavage: Loss of an ethyl group (•CH₂CH₃) to give a fragment at m/z = 162. This is expected to be a prominent peak due to the stability of the resulting benzylic cation.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 (CH₂=NH₂⁺).

-

Loss of the tert-butyl group (•C(CH₃)₃) from the molecular ion is also possible.

-

Predicted collision cross section values for various adducts are available in PubChem.[1] For the [M+H]⁺ ion, the predicted CCS is 146.7 Ų.[1]

-

Diagram 2: Key Spectroscopic Features

Caption: Summary of predicted spectroscopic data.

Conclusion

1-(4-Tert-butylphenyl)propan-1-amine is a compound with interesting structural features that suggest its utility in various fields of chemical research. While experimentally determined data for many of its physical and chemical properties are sparse, this guide provides a robust set of predicted values and characteristics based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to obtaining this molecule. The predicted spectral data provides a baseline for the characterization of this compound. It is our hope that this technical guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and applications of 1-(4-tert-butylphenyl)propan-1-amine.

References

-

PubChem. 1-(4-tert-butylphenyl)propan-1-amine. [Link]

-

Advances in Engineering. Selective Aerobic Oxidation of Benzyl Amines. [Link]

-

Pearson. Reactions at Benzylic Positions: Videos & Practice Problems. [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. [Link]

-

University of Wisconsin-Platteville. IR: amines. [Link]

-

ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

-

Royal Society of Chemistry. Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]

-

Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]

-

ResearchGate. SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS | Request PDF. [Link]

-

PubChem. (1S)-1-(4-tert-butylphenyl)propan-1-amine. [Link]

-

SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in.... [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. Solubility and thermodynamic analysis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethenone in different pure and binary solvents. [Link]

-

ResearchGate. Solubility and Thermodynamic Analysis of 1-(4-Tert-Buty1-2,6-Dimethylphenyl) Ethenone in Different Pure and Binary Solvents | Request PDF. [Link]

-

PubChem. Tert-Butylamine. [Link]

-

Wikipedia. 4-tert-Butylphenol. [Link]

-

RSC Publishing. Solvent-free synthesis of propargylamines: an overview. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop-2- enylidene]malononitrile as a matrix in MALDI TOF MS: Chemical adduction of matrix to analyte amino groups. [Link]

-

PubChem. 1-(4-tert-Butylphenyl)propan-2-one. [Link]

-

Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).. [Link]

-

ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -. [Link]

-

PubChemLite. 2-(4-tert-butylphenyl)propan-1-amine. [Link]

-

Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 5g. [Link]

Sources

- 1. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]

- 2. (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID 7176023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-butylphenyl)propan-1-amine CAS#: 1020985-17-4 [m.chemicalbook.com]

- 4. advanceseng.com [advanceseng.com]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 1-(4-Tert-butylphenyl)propan-1-amine: IUPAC Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Tert-butylphenyl)propan-1-amine is a primary amine of significant interest in synthetic organic chemistry. Its structure, featuring a chiral center and a bulky tert-butyl group on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its IUPAC nomenclature, detailed synthetic methodologies, and an exploration of its potential applications based on current scientific understanding.

IUPAC Nomenclature

The systematic name for the compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-tert-butylphenyl)propan-1-amine .[1] The naming convention is based on identifying the longest carbon chain containing the primary functional group, which in this case is the amine. The propane chain is numbered to give the amine group the lowest possible locant (position 1). The phenyl group, substituted with a tert-butyl group at the para (position 4) position, is treated as a substituent on the propane chain.

Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine

The most common and efficient method for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 4'-tert-butylpropiophenone.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired primary amine.

Synthesis of the Precursor: 4'-tert-Butylpropiophenone

The starting material, 4'-tert-butylpropiophenone, can be synthesized via a Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4'-tert-Butylpropiophenone

-

Reaction Setup: To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.

-

Addition of Substrate: Slowly add tert-butylbenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4'-tert-butylpropiophenone.

Reductive Amination of 4'-tert-Butylpropiophenone

Several reducing agents can be employed for the reductive amination of 4'-tert-butylpropiophenone. The choice of reagent can influence reaction conditions and yields. Common methods include the use of sodium borohydride, sodium cyanoborohydride, or the Leuckart reaction.[2][4][5][6]

This method is widely used due to the availability and relative safety of sodium borohydride. The reaction proceeds in two stages: imine formation and subsequent reduction.[3][6]

Experimental Protocol: Reductive Amination with Sodium Borohydride

-

Imine Formation: Dissolve 4'-tert-butylpropiophenone in a suitable solvent, such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation. Stir the mixture at room temperature for several hours.

-

Reduction: Cool the reaction mixture and add sodium borohydride portion-wise, controlling any effervescence. Continue stirring for several hours until the reduction is complete.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 1-(4-tert-butylphenyl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel.

The Leuckart reaction offers a classical approach to reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[4][5][7][8][9] This method typically requires higher reaction temperatures.

Experimental Protocol: Leuckart Reaction

-

Reaction Mixture: In a reaction vessel equipped with a reflux condenser, combine 4'-tert-butylpropiophenone with an excess of ammonium formate or a mixture of formamide and formic acid.

-

Heating: Heat the mixture to a temperature of 160-185 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Hydrolysis: After cooling, the intermediate formamide derivative is hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Isolation and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude amine by distillation or chromatography.

Asymmetric Synthesis

The synthesis of enantiomerically pure 1-(4-tert-butylphenyl)propan-1-amine can be achieved through the use of chiral auxiliaries or by resolution of the racemic mixture. Chiral amines are valuable in the development of stereospecific pharmaceuticals. One established method for the asymmetric synthesis of primary amines involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide.

Conceptual Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of 1-(4-tert-butylphenyl)propan-1-amine.

Physicochemical Properties and Characterization

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.32 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Predicted to be in the range of 250-280 °C |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water |

Characterization Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the ethyl group protons (triplet and quartet), the methine proton adjacent to the amine (triplet or multiplet), and the aromatic protons (two doublets).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the tert-butyl carbons, the aliphatic carbons of the propane chain, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 191, with characteristic fragmentation patterns.

Potential Applications

The structural features of 1-(4-tert-butylphenyl)propan-1-amine suggest its utility in several areas of chemical research and development.

Agrochemical Synthesis

A structurally related compound, 1-(4-tert-butylphenyl)propan-2-one, is a known intermediate in the synthesis of the fungicide Fenpropimorph.[10][11][12] This suggests that 1-(4-tert-butylphenyl)propan-1-amine could also serve as a valuable precursor for the development of novel agrochemicals, such as fungicides, herbicides, or plant growth regulators. The tert-butyl group often enhances the lipophilicity of a molecule, which can improve its penetration through plant cuticles and cell membranes.

Pharmaceutical Research

Derivatives of 1-phenylpropan-1-amine are known to exhibit a range of pharmacological activities. The core structure is a key pharmacophore in many biologically active compounds. Therefore, 1-(4-tert-butylphenyl)propan-1-amine represents a promising scaffold for the synthesis of new therapeutic agents. Its chirality is particularly relevant, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Resolving Agent in Asymmetric Synthesis

Chiral amines are frequently used as resolving agents to separate racemic mixtures of chiral acids.[13][14][15][16] The enantiomerically pure forms of 1-(4-tert-butylphenyl)propan-1-amine could potentially be employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts, which can then be separated by crystallization.

Logical Flow of Reductive Amination

Caption: The logical progression of the reductive amination process.

Conclusion

1-(4-Tert-butylphenyl)propan-1-amine is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established methods like reductive amination. Its structural characteristics make it an attractive starting material for the development of new agrochemicals and pharmaceuticals, and as a potential resolving agent in asymmetric synthesis. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.

References

- CN103275030A - Synthesis method of fenpropimorph - Google P

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. (URL: [Link])

-

Leuckart reaction - Wikipedia. (URL: [Link])

-

Myers, A. G. Reductive Amination. Harvard University. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). (URL: [Link])

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. (URL: [Link])

-

1-(4-tert-butylphenyl)propan-1-amine. PubChem. (URL: [Link])

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(7), 3466-3472. (URL: [Link])

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. (URL: [Link])

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535. (URL: [Link])

-

Bhattacharyya, S. (2000). Titanium (IV) Isopropoxide. In Encyclopedia of Reagents for Organic Synthesis. (URL: [Link])

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). ChemistrySelect, 8(4), e202204438. (URL: [Link])

-

Fenpropimorph. PubChem. (URL: [Link])

-

1-(4-tert-Butylphenyl)propan-2-one. PubChem. (URL: [Link])

-

The Leuckart Reaction. Chemistry LibreTexts. (2023). (URL: [Link])

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023). (URL: [Link])

-

A divergent intermediate strategy yields biologically diverse pseudo-natural products. (2024). Nature Chemistry, 16, 436-445. (URL: [Link])

-

Synthesis of crop protection agent mandipropamid. (2017). Indian Journal of Chemistry, 56B, 808-812. (URL: [Link])

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... (2019). Molecules, 24(22), 4099. (URL: [Link])

-

When can or can you not use resolving agents. Reddit. (2023). (URL: [Link])

-

Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. (2018). Molbank, 2018(4), M1015. (URL: [Link])

-

Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2015). Molecules, 20(11), 19937-19948. (URL: [Link])

-

Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme. (2019). Green Chemistry, 21(19), 5328-5335. (URL: [Link])

Sources

- 1. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 11. Fenpropimorph | C20H33NO | CID 93365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. reddit.com [reddit.com]

An In-depth Technical Guide to the Spectral Data of 1-(4-Tert-butylphenyl)propan-1-amine

Introduction

1-(4-Tert-butylphenyl)propan-1-amine is a primary amine with a chiral center, presenting a structure of interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a substituted aromatic ring and a flexible alkyl chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the expected spectral data for this compound, offering a predictive framework for researchers engaged in its synthesis and analysis. In the absence of publicly available experimental spectra, this document leverages foundational principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. Our focus is on providing not just the data, but the underlying scientific rationale—the "why" behind the expected spectral features—to empower researchers in their analytical endeavors.

The structural formula of 1-(4-Tert-butylphenyl)propan-1-amine is:

This guide will delve into the four cornerstone techniques of molecular characterization: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will outline a standardized protocol, present the predicted data, and provide a detailed interpretation rooted in the principles of chemical structure and reactivity.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Tert-butylphenyl)propan-1-amine in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances[1]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal[2].

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm[2].

-

Validation (D₂O Exchange): To confirm the identity of the amine (N-H) protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange[3][4].

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(4-Tert-butylphenyl)propan-1-amine in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH(NH₂)CH₂CH₃) | Aromatic protons on a 1,4-disubstituted ring typically appear as two doublets[5]. These protons are deshielded by the aromatic ring current[6]. |

| ~7.28 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) | These aromatic protons are in a slightly different environment and will couple with the adjacent aromatic protons. |

| ~3.85 | Triplet | 1H | -CH (NH₂)CH₂CH₃ | This is a benzylic proton, deshielded by both the aromatic ring and the adjacent electron-withdrawing amine group, placing it significantly downfield[7]. It is split into a triplet by the two adjacent methylene protons. |

| ~1.70 | Multiplet | 2H | -CH(NH₂)CH₂ CH₃ | These methylene protons are adjacent to both a chiral center and a methyl group, leading to a potentially complex splitting pattern (multiplet). |

| ~1.50 | Broad Singlet | 2H | -NH₂ | Protons on nitrogen often appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be variable[2][8]. This signal will disappear upon D₂O exchange. |

| ~1.31 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic feature in ¹H NMR spectra[9]. |

| ~0.85 | Triplet | 3H | -CH₂CH₃ | These terminal methyl protons are split into a triplet by the adjacent methylene group. This is a classic ethyl group pattern[5]. |

Diagram: Predicted ¹H NMR Splitting Pattern Logic

Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectral Data (EI)

The molecular formula of 1-(4-Tert-butylphenyl)propan-1-amine is C₁₃H₂₁N. Its monoisotopic mass is approximately 191.17 Da.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 191 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[3][4] This peak may be of low intensity in aliphatic amines.

-

Key Fragmentation Pattern (Alpha-Cleavage): The most significant fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon bearing the nitrogen (the α-carbon) and an adjacent carbon is broken. This results in a resonance-stabilized iminium cation.[1][3][4][10] For 1-(4-Tert-butylphenyl)propan-1-amine, cleavage of the Cα-Cβ bond (loss of an ethyl radical, •CH₂CH₃) is the most likely primary fragmentation.

-

Loss of Ethyl Radical (•CH₂CH₃, 29 Da): M⁺• (m/z 191) → [C₁₁H₁₆N]⁺ (m/z 162) + •CH₂CH₃ This would result in a major fragment ion at m/z = 162 . This is often the base peak in the spectrum of such amines.

-

-

Other Potential Fragments:

-

Loss of Methyl Radical from t-Butyl (•CH₃, 15 Da): Fragmentation of the tert-butyl group is common. A peak at m/z = 176 (191 - 15) could be observed, corresponding to the loss of a methyl radical from the molecular ion.

-

Benzylic Cleavage: While alpha-cleavage is dominant for the amine, cleavage of the bond between the propyl chain and the aromatic ring could occur, though likely to a lesser extent.

-

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted primary fragmentation pathways for 1-(4-Tert-butylphenyl)propan-1-amine in EI-MS.

Summary and Conclusion

The comprehensive spectral analysis of 1-(4-Tert-butylphenyl)propan-1-amine requires a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, grounded in established scientific principles. The key identifying features are:

-

¹H NMR: The characteristic signals of a 1,4-disubstituted aromatic ring, a downfield benzylic proton, a nine-proton singlet for the tert-butyl group, and a broad, exchangeable N-H₂ signal.

-

¹³C NMR: Nine distinct carbon signals, including four aromatic carbons, and the characteristic shifts for the benzylic, propyl, and tert-butyl carbons.

-

IR Spectroscopy: The definitive pair of N-H stretching bands for a primary amine around 3400-3300 cm⁻¹ and strong aliphatic C-H stretches.

-

Mass Spectrometry: An odd-numbered molecular ion peak at m/z 191 and a dominant base peak at m/z 162 resulting from alpha-cleavage.

By understanding the causality behind these expected spectral features, researchers and drug development professionals can approach the characterization of this and related molecules with confidence, ensuring the integrity and validity of their scientific findings.

References

-

Fiveable. Spectroscopy of Amines. Fiveable. Available at: [Link].

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Available at: [Link].

-

LibreTexts. (2023). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link].

-

Brooks/Cole. Common 1H NMR Splitting Patterns. Available at: [Link].

-

ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs Blog. Available at: [Link].

-

University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link].

-

Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Quora. Available at: [Link].

-

University of Calgary. Typical Proton NMR Chemical Shifts. Available at: [Link].

-

PubChemLite. 1-(4-tert-butylphenyl)propan-1-amine. PubChemLite. Available at: [Link].

-

organic-chemistry.org. 1H NMR Chemical Shifts. Organic Chemistry Tutor. Available at: [Link].

-

ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. ResearchGate. Available at: [Link].

-

University of Potsdam. H NMR Spectroscopy. Available at: [Link].

- Giralt, E., et al. (1984). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. FEBS Letters, 175(1), 133-137.

-

LibreTexts. (2024). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].

-

UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Reference. Available at: [Link].

-

Illinois State University. Infrared Spectroscopy. Available at: [Link].

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link].

-

Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Quora. Available at: [Link].

-

LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].

-

UCLA Chemistry & Biochemistry. IR: amines. Available at: [Link].

Sources

- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. askthenerd.com [askthenerd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Unknown: A Technical Safety and Hazard Guide for 1-(4-Tert-butylphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Inferred Data

Section 1: Predicted Hazard Profile and Classification

Based on its chemical structure—a primary aliphatic amine attached to a tert-butylated phenyl ring—1-(4-Tert-butylphenyl)propan-1-amine is anticipated to present a multi-faceted hazard profile. The primary amine group suggests potential for corrosivity and skin/eye irritation, while the overall phenethylamine-like scaffold points towards possible systemic effects if absorbed.

Predicted Globally Harmonized System (GHS) Classification

A definitive GHS classification is not available. However, by synthesizing data from analogous compounds, a predicted classification is proposed to guide safe handling practices.

| Hazard Class | Predicted Category | Basis for Prediction from Structural Analogs |

| Acute Toxicity, Oral | Category 3 or 4 | Phenethylamine has an oral LD50 in rats of 287 mg/kg, and 1-phenylpropan-1-amine is classified as toxic if swallowed (H301).[1][2] The tert-butyl group may modulate this toxicity. |

| Skin Corrosion/Irritation | Category 1B or 2 | Primary amines like phenethylamine and 1-phenylpropan-1-amine are known to cause severe skin burns and eye damage.[1][2] 4-tert-Butylaniline is also a known skin irritant.[3] |

| Serious Eye Damage/Irritation | Category 1 | Consistent with the properties of primary amines and analogs like 1-phenylpropan-1-amine, which cause serious eye damage.[1] |

| Aquatic Hazard (Chronic) | Category 2 or 3 | 1-Phenylpropan-1-amine is toxic to aquatic life with long-lasting effects.[1] Aromatic amines, in general, can pose environmental risks. |

Predicted GHS Pictograms:

Predicted Signal Word: Danger

Predicted Hazard Statements:

-

H301/302: Toxic or Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H411/412: Toxic or Harmful to aquatic life with long lasting effects.

Physical and Chemical Hazard Assessment

-

Flammability: While not expected to be highly flammable, related compounds like phenethylamine and cumylamine are combustible liquids with flash points in the range of 81-84°C.[2][4] Therefore, 1-(4-Tert-butylphenyl)propan-1-amine should be considered a combustible liquid and kept away from ignition sources.

-

Reactivity: As a primary amine, it is expected to be a weak base and will react exothermically with strong acids. It can also react with strong oxidizing agents. It may absorb carbon dioxide from the air over time.

Section 2: Toxicological Profile by Route of Exposure

The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Ingestion is a less common but potentially severe route of exposure.

Inhalation

Vapors or aerosols are likely to be irritating to the respiratory tract. High concentrations could potentially lead to systemic effects, similar to other phenethylamines, which can affect the central nervous system.

Dermal (Skin) Contact

Based on its primary amine functionality and data from analogs, the compound is predicted to be corrosive to the skin. Prolonged or repeated contact can cause severe burns. The lipid solubility of aromatic amines suggests that it may be readily absorbed through the skin, leading to systemic toxicity.

Ocular (Eye) Contact

Direct contact with the liquid or its vapors is expected to cause severe eye irritation and potentially irreversible eye damage.

Ingestion

Ingestion is predicted to be harmful or toxic. It may cause burns to the gastrointestinal tract. Systemic absorption following ingestion could lead to adverse effects on the central nervous system.

Section 3: Safe Handling and Storage Protocols

A conservative approach to handling and storage is essential given the inferred hazard profile.

Engineering Controls

-

Ventilation: All handling of 1-(4-Tert-butylphenyl)propan-1-amine should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.

-

Emergency Equipment: An operational eyewash station and safety shower must be in close proximity to the work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to mitigate the risks of exposure. The following diagram outlines the decision-making process for appropriate PPE selection.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.

-

Store away from incompatible materials such as strong acids and oxidizing agents.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate response to an exposure is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |